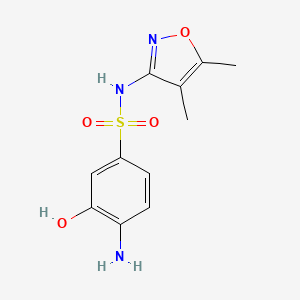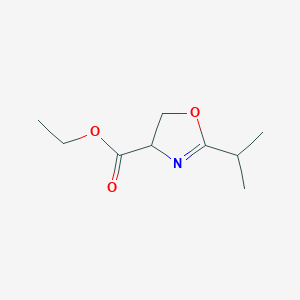![molecular formula C8H6N2O2 B15209846 4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
4-Aminobenzo[d]oxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzo[d]oxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is characterized by the presence of an oxazole ring fused with a benzene ring, an amino group at the 4-position, and an aldehyde group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzo[d]oxazole-2-carbaldehyde can be achieved through several methods. Another method includes the use of microwave irradiation to facilitate the cyclization process, which offers a more efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its rapid reaction times and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobenzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-Aminobenzo[d]oxazole-2-carboxylic acid.
Reduction: 4-Aminobenzo[d]oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminobenzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobenzo[d]oxazole-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino and aldehyde groups allow it to interact with different molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
4-Aminobenzo[d]oxazol-2(3H)-one: This compound has a similar structure but with a ketone group instead of an aldehyde group.
2-Aminobenzo[d]oxazole-4-carbaldehyde: This is an isomer with the amino and aldehyde groups at different positions.
Uniqueness: 4-Aminobenzo[d]oxazole-2-carbaldehyde is unique due to its specific functional groups and their positions, which confer distinct reactivity and applications compared to its isomers and analogs .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-amino-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H,9H2 |
InChI Key |
IRDMDHYZVGOZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

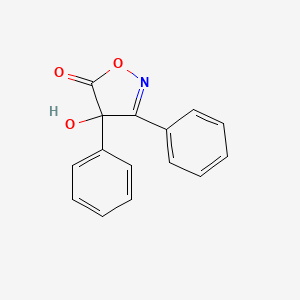

![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
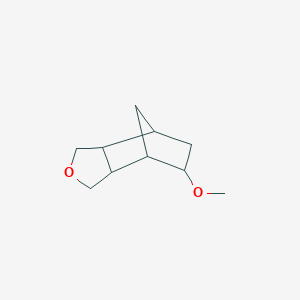
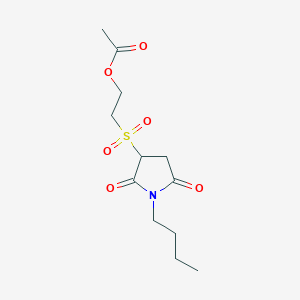
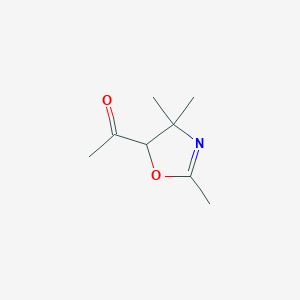
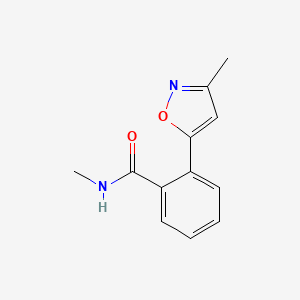
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
